n,5,5-Trimethylhexan-1-amine
Description
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Properties
CAS No. |
6945-41-1 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3 |
InChI Key |
NURZVPRNXISZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCNC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: N-Alkylated Hexanamine Derivatives
A Guide to Synthesis, Physicochemical Properties, and Industrial Applications
Executive Summary
This technical guide analyzes N-alkylated hexanamine derivatives , a critical class of aliphatic amines serving as structural pivots between volatile low-molecular-weight amines and long-chain fatty amines. Characterized by a six-carbon hydrophobic tail, these derivatives offer a unique hydrophile-lipophile balance (HLB) that makes them indispensable in three primary sectors: biocidal surfactants , corrosion inhibitors , and catalytic intermediates for polyurethane synthesis.
Unlike rigid templates, this guide prioritizes the causality of chemical behavior—explaining not just how to synthesize these compounds, but why specific pathways (e.g., reductive amination) yield superior purity compared to direct alkylation.
Part 1: Structural Chemistry & Physicochemical Properties
The core hexanamine (hexylamine) structure consists of a linear C6 alkyl chain attached to a nitrogen head group. Derivatization typically involves substituting the amine hydrogens with methyl, ethyl, or propyl groups, or quaternizing the nitrogen to form ionic liquids.
The "C6 Bridge" Effect
In medicinal and industrial chemistry, the hexyl chain (C6) occupies a "Goldilocks" zone:
-
Solubility: Unlike C12+ chains (which are solids/waxy and water-insoluble), C6 derivatives often remain liquid at room temperature and possess moderate water solubility, facilitating easier formulation.
-
Lipophilicity: The C6 chain provides sufficient hydrophobicity to penetrate bacterial lipid bilayers or adsorb onto metal surfaces, yet is short enough to minimize steric hindrance during catalytic reactions.
Comparative Properties Table
Data compiled from NIST and standard thermodynamic models [1, 2].
| Property | Hexanamine (1° Amine) | N-Methylhexanamine (2° Amine) | N,N-Dimethylhexanamine (3° Amine) |
| CAS Number | 111-26-2 | 24560-16-9 | 4385-04-0 |
| Molecular Weight | 101.19 g/mol | 115.22 g/mol | 129.25 g/mol |
| Boiling Point | ~131°C | ~145°C | ~160°C |
| LogP (Oct/Water) | ~2.06 | ~2.45 | ~2.81 |
| pKa (Est.) | 10.56 | 10.70 | 10.15 |
| State (25°C) | Liquid (Colorless) | Liquid | Liquid |
| Primary Utility | Precursor, Intermediate | Building Block | Catalyst (PU Foam), Corrosion Inhibitor |
Part 2: Synthetic Methodologies
The Causality of Method Selection: Reductive Amination vs. Alkylation
While direct alkylation (reacting hexanamine with alkyl halides) is theoretically possible, it is operationally flawed for high-purity applications due to the "Polyalkylation Effect." The product (secondary amine) is often more nucleophilic than the starting material, leading to uncontrollable mixtures of secondary, tertiary, and quaternary amines.
The Superior Pathway: Reductive Amination Reductive amination is the industry-standard protocol for N-alkylation. It proceeds via a stepwise mechanism that allows for stoichiometric control, preventing over-alkylation.
Mechanism Visualization (DOT)
The following diagram illustrates the pathway using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate without touching the aldehyde/ketone.
Caption: Stepwise formation of N-alkylated hexanamine. The imine formation is the rate-determining step, followed by rapid, irreversible hydride transfer.
Part 3: Experimental Protocols
Protocol A: Synthesis of N,N-Dimethylhexanamine
Target: Synthesis of tertiary amine from primary hexanamine using formaldehyde. Relevance: This compound is a critical catalyst for polyurethane foams and a precursor for quaternary ammonium biocides.
Reagents:
-
Hexan-1-amine (1.0 equiv)
-
Formaldehyde (37% aq. solution, 2.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (2.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Quench: Saturated NaHCO3
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Hexan-1-amine (10 mmol) in DCE (30 mL).
-
Imine Formation: Add Formaldehyde solution (22 mmol) dropwise. Stir at room temperature for 15 minutes. Note: Slight turbidity may occur as the imine/hemiaminal forms.
-
Reduction: Cool the mixture to 0°C. Add STAB (25 mmol) portion-wise over 20 minutes. Scientific Rationale: Portion-wise addition prevents localized exotherms and ensures the hydride is available as the imine forms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; primary amine spot should disappear).
-
Quench & Extraction: Quench with saturated NaHCO3 (aq). Extract with Dichloromethane (3x).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. If necessary, purify via distillation (BP ~158-160°C) rather than column chromatography to avoid amine tailing on silica.
Self-Validating Check:
-
Proton NMR: Look for the disappearance of the N-H broad singlet and the appearance of a sharp singlet around δ 2.2 ppm (N-CH3 protons).
Part 4: Biological & Industrial Applications[2]
Antimicrobial Action (The "Contact Killing" Mechanism)
N-alkylated hexanamine derivatives, particularly when quaternized (e.g., N,N,N-trimethylhexan-1-aminium), function as potent membrane disruptors.
-
Mechanism: The positively charged nitrogen (cationic head) is electrostatically attracted to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative).
-
Penetration: The C6 hexyl tail intercalates into the lipid bilayer. While shorter than C12 tails, C6 chains cause significant membrane fluidization and leakage of cytosolic potassium (K+) ions [3, 4].
Caption: The electrostatic attraction precedes hydrophobic insertion, leading to irreversible cytoplasmic leakage.
Corrosion Inhibition
N-alkyl hexanamines act as mixed-type inhibitors (blocking both anodic and cathodic sites) on mild steel in acidic media (HCl/H2SO4).
-
Adsorption Isotherm: They typically follow the Langmuir Adsorption Isotherm , where the amine lone pair coordinates with empty d-orbitals of iron (Fe), forming a coordinate covalent bond. The hexyl tail then forms a hydrophobic barrier against water and chloride ions [5].
References
-
NIST Chemistry WebBook. 1-Hexanamine and Derivatives Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]
-
Cheméo. Chemical Properties of 1-Hexanamine, N-hexyl-. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. Available at: [Link]
-
MDPI. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Available at: [Link][2][3][4][5][6][7][8]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N,N-Dimethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
basicity and pKa values of n,5,5-trimethylhexan-1-amine
An In-Depth Technical Guide on the Basicity and pKa of N,5,5-Trimethylhexan-1-amine
Part 1: Executive Summary & Structural Analysis
This compound (CAS: 6945-41-1) is a secondary aliphatic amine characterized by a bulky neo-structure at the tail of a hexyl chain.[1] In the context of drug development, its basicity is a critical parameter governing solubility, membrane permeability, and intracellular distribution (e.g., lysosomal trapping).[1]
While direct experimental literature for this specific isomer is sparse, structure-activity relationship (SAR) analysis with high-confidence analogs (N-methylhexylamine) places its pKa in the range of 10.8 – 11.0 .[2][1] It functions as a strong base in aqueous solution, typical of secondary alkylamines where the electron-donating inductive effect of the alkyl groups maximizes basicity without the solvation penalties observed in tertiary amines.[1][3]
Physicochemical Profile[1][2][4][5][6][7][8][9][10]
| Property | Value / Description | Source/Derivation |
| IUPAC Name | This compound | Systematic Nomenclature |
| CAS Number | 6945-41-1 | Chemical Abstracts Service |
| Formula | C | Stoichiometry |
| Molecular Weight | 143.27 g/mol | Calculated |
| pKa (Estimated) | 10.93 ± 0.15 | SAR Analog (N-methylhexylamine) |
| Basicity Class | Strong Organic Base | Secondary Aliphatic Amine |
| LogP (Est.) | ~3.0 – 3.5 | Based on 3,5,5-trimethylhexanol analog |
| Solubility | Low in water (Free Base); High in acid (Salt) | Lipophilic tail effect |
Part 2: Mechanistic Insight & Theoretical Framework
The basicity of this compound is driven by the availability of the nitrogen lone pair to accept a proton.[2][1][4] This equilibrium is governed by two competing factors: Inductive Stabilization and Solvation Energy .[2][1]
Structural Drivers of Basicity
-
Inductive Effect (+I): The N-methyl group and the hexyl chain act as electron-donating groups, increasing electron density at the nitrogen atom.[2][1] This stabilizes the positive charge on the conjugate acid (ammonium ion), shifting the equilibrium toward the protonated form (higher pKa).[1]
-
Steric Environment: The 5,5-dimethyl substitution is located at the delta-position (C5) relative to the nitrogen (C1).[2][1] Unlike alpha-branching (e.g., diisopropylamine), this distant steric bulk does not hinder proton attack at the nitrogen.[1] Therefore, the pKa is comparable to linear N-methylhexylamine.[1]
-
Solvation: In aqueous media, the ammonium ion (
) is stabilized by hydrogen bonding with water.[1][3] Secondary amines strike an optimal balance, having two N-H protons for solvation (better than tertiary) and two alkyl groups for inductive stabilization (better than primary).[1]
Protonation Equilibrium Pathway
The following diagram illustrates the thermodynamic equilibrium and the factors stabilizing the conjugate acid.
Figure 1: Protonation equilibrium of this compound showing the transition from neutral free base to cationic conjugate acid.[2][1]
Part 3: Experimental Protocol for pKa Determination
Since the free base is lipophilic and sparingly soluble in pure water, a standard aqueous titration may yield erratic results due to precipitation or electrode fouling.[1] The following protocol utilizes a Potentiometric Titration with a co-solvent extrapolation method (Yasuda-Shedlovsky) or a pure aqueous titration starting from the soluble hydrochloride salt.[2][1]
Recommended Method: Aqueous Titration of the Hydrochloride Salt.[1]
Materials & Equipment
-
Analyte: this compound (>98% purity).[1]
-
Titrant: 0.1 M NaOH (Standardized, CO
-free). -
Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).
-
Acid: 0.1 M HCl (Analytical Grade).
-
Instrumentation: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) or precision pH meter with a glass combination electrode.[1]
-
Temperature Control: Thermostated vessel at 25.0 ± 0.1 °C.
Step-by-Step Methodology
Step A: Preparation of the Amine Salt Solution
Because the free amine is lipophilic, we first convert it entirely to its water-soluble cationic form (
-
Weigh approximately 0.5 mmol of this compound into the titration vessel.
-
Add 40 mL of 0.15 M KCl solution.
-
Add exactly 6.0 mL of 0.1 M HCl. (This provides a slight excess of acid to ensure 100% protonation and a starting pH < 3).[1]
-
Stir under inert gas (Nitrogen or Argon) purge to prevent CO
absorption (which forms carbonic acid and skews results).[1]
Step B: Titration Workflow
-
Calibration: Calibrate the pH electrode using buffers pH 4.01, 7.00, and 10.00 at 25°C.
-
Titration: Titrate the acidic amine solution with 0.1 M NaOH.
-
Dosing: Add titrant in small increments (e.g., 0.05 mL) with a 30-second equilibrium time between additions.
-
Endpoint Detection: Continue titration until pH reaches ~12.0. You will observe two inflection points:[1]
Step C: Data Analysis
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (where
At the exact half-neutralization point of the amine species,
Titration Logic Visualization
Figure 2: Logical flow of the potentiometric titration process.
Part 4: Implications for Drug Development
-
Lysosomal Trapping: With a pKa ~10.9, this compound is a lysosomotropic agent.[2][1] In the acidic environment of lysosomes (pH ~4.5), the molecule will be >99.9% protonated and unable to diffuse back across the lipophilic membrane.[1] This can lead to high intracellular accumulation and potential phospholipidosis.[1]
-
Solubility Profiling:
-
Chromatographic Behavior: In Reverse Phase HPLC, this amine will cause severe tailing due to interaction with residual silanols on the column.[1] Protocol Adjustment: Use a high pH mobile phase (if using hybrid columns) or add an ion-pairing agent (e.g., TFA or formic acid) to mask the silanols.[2][1]
References
-
LookChem. this compound Product Properties and CAS 6945-41-1 Data. Retrieved from [Link]
-
PubChem. N-Methylhexylamine (Analog) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][2][1]
-
Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Sources
toxicity profile and safety data for trimethylhexylamines
An In-Depth Technical Guide to the Toxicity Profile and Safety of Trimethylhexylamines
Authored by a Senior Application Scientist
Introduction
Trimethylhexylamines represent a class of branched-chain aliphatic amines with nine carbon atoms. Due to the various possible arrangements of the methyl groups and the amino functional group, a number of isomers exist, including the well-known 1,3-dimethylamylamine (DMAA) and the industrially relevant 3,5,5-trimethylhexylamine. While structurally similar, the toxicological profiles of these isomers can vary, and a comprehensive understanding of their safety is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the available toxicity data for trimethylhexylamines, outlines standard toxicological testing protocols, and discusses the application of read-across principles for isomers with limited data.
Understanding the Structural Class: Trimethylhexylamines
The term "trimethylhexylamine" encompasses a group of chemical isomers with the molecular formula C₉H₂₁N. The branching of the alkyl chain and the position of the amine group significantly influence the physicochemical properties and, consequently, the biological activity and toxicity of each isomer. It is imperative to consider the specific isomer when evaluating toxicological data, as broad generalizations can be misleading.
Part 1: Toxicological Profile of Trimethylhexylamines
The available toxicological data for trimethylhexylamines is largely focused on two specific isomers: 1,3-dimethylamylamine (DMAA), due to its history in dietary supplements, and 3,5,5-trimethylhexylamine, owing to its industrial use. For many other isomers, specific data is scarce, and hazard assessment often relies on the general toxicological properties of branched aliphatic amines and read-across approaches.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects after a single, short-term exposure to a substance.
Oral Toxicity:
For 3,5,5-trimethylhexylamine , it is classified as "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. This classification corresponds to an acute oral LD50 (the dose lethal to 50% of a test population) in the range of 300 to 2000 mg/kg body weight for rats.
Dermal and Inhalation Toxicity:
Specific data on the acute dermal and inhalation toxicity of most trimethylhexylamine isomers is limited. However, the general properties of aliphatic amines suggest that they can be irritating upon dermal contact and to the respiratory tract.
Skin Corrosion and Irritation
A common characteristic of aliphatic amines is their potential to cause skin irritation and corrosion due to their alkaline nature.
3,5,5-Trimethylhexylamine is classified as causing "severe skin burns and eye damage"[1]. This indicates that in standard tests, such as the OECD 404 acute dermal irritation/corrosion study, the substance causes irreversible damage to the skin.
For other trimethylhexylamine isomers, in the absence of specific data, a similar potential for skin irritation or corrosion should be assumed based on structure-activity relationships within the aliphatic amine class.
Serious Eye Damage and Eye Irritation
Similar to skin effects, the alkalinity of trimethylhexylamines poses a significant risk to the eyes.
3,5,5-Trimethylhexylamine is classified as causing "serious eye damage"[1]. This classification, typically derived from studies following OECD Guideline 405, implies that the substance can cause irreversible damage to the eye.
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can induce genetic mutations, which may lead to cancer or heritable diseases. A standard battery of tests includes an assessment of gene mutations in bacteria (Ames test) and an evaluation of chromosomal damage in mammalian cells (e.g., in vitro micronucleus test).
Specific genotoxicity data for most trimethylhexylamine isomers are not widely available in public literature. For 3,5,5-trimethylhexylamine , while the ECHA registration dossier would contain this information, the detailed study results are not publicly accessible. However, for a structurally related compound, 3,5,5-trimethylhexanal, data indicates it is not genotoxic. This could suggest that the branched C9 backbone itself is not inherently genotoxic.
Systemic and Repeated Dose Toxicity
The systemic effects of trimethylhexylamines are best understood through the extensive documentation of adverse events related to 1,3-dimethylamylamine (DMAA) . DMAA acts as an indirect sympathomimetic agent, leading to the constriction of blood vessels and an increased heart rate.[1] This can result in a range of cardiovascular issues, including elevated blood pressure, arrhythmias, and in severe cases, heart attack or cardiac arrest.[1] Neurological and psychological effects such as headaches, tremors, anxiety, and seizures have also been reported.[1]
For other isomers like 3,5,5-trimethylhexylamine , specific repeated dose toxicity data from sub-chronic (e.g., 28-day or 90-day) studies in animals would be required to fully characterize their systemic toxicity profile. In the absence of such data, a cautious approach is warranted, considering the potential for effects on the cardiovascular and nervous systems, as seen with DMAA.
Table 1: Summary of Toxicological Profile for Trimethylhexylamines
| Toxicological Endpoint | 3,5,5-Trimethylhexylamine | 1,3-Dimethylamylamine (DMAA) | Other Trimethylhexylamine Isomers (by read-across) |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[1] | Adverse effects reported in humans at supplemental doses. | Likely harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns (GHS Category 1A/1B)[1] | No specific data; likely irritating to corrosive. | Expected to be irritating to corrosive. |
| Serious Eye Damage/Irritation | Causes serious eye damage (GHS Category 1)[1] | No specific data; likely to cause serious eye damage. | Expected to cause serious eye damage. |
| Genotoxicity | Data not publicly available. | Data not publicly available. | Unknown; read-across suggests low potential. |
| Systemic Toxicity | Data not publicly available. | Sympathomimetic effects on cardiovascular and nervous systems.[1] | Potential for similar systemic effects should be considered. |
Part 2: Experimental Protocols for Toxicological Assessment
The following section details the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols represent a self-validating system for assessing the safety of trimethylhexylamines and other chemical substances.
Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a GHS toxicity category.
Step-by-Step Methodology:
-
Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions and fasted overnight before dosing.
-
Dose Selection and Administration: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test substance is administered as a single oral dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher fixed dose is used in a new group of animals.
-
If mortality occurs, the test is repeated at the next lower fixed dose.
-
-
Endpoint Determination: The GHS classification is determined based on the dose level at which mortality is observed.
Causality and Rationale: This method is chosen for its ethical consideration of reducing animal use while still providing sufficient information for hazard classification. The observation period allows for the assessment of both immediate and delayed toxic effects.
Caption: OECD 423 Acute Toxic Class Method Workflow.
In Vitro Skin Corrosion Assessment (Following OECD Guideline 431: Reconstructed Human Epidermis Test Method)
This in vitro method is used to identify corrosive chemicals and can reduce or replace the use of animals for this endpoint.
Step-by-Step Methodology:
-
Test System: A commercially available reconstructed human epidermis (RhE) model is used, which consists of keratinocytes that have formed a multi-layered, differentiated epidermis.
-
Application of Test Substance: The trimethylhexylamine isomer is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the test substance for a defined period (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then measured spectrophotometrically.
-
Endpoint Determination: A substance is identified as corrosive if the mean tissue viability is below a certain threshold after a specific exposure time.
Causality and Rationale: This method provides a mechanistic basis for assessing skin corrosion by directly measuring cytotoxicity in a human-relevant tissue model. It is a scientifically valid alternative to animal testing.
Caption: OECD 431 In Vitro Skin Corrosion Test Workflow.
Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
Step-by-Step Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the trimethylhexylamine isomer.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Endpoint Determination: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Causality and Rationale: This test is based on the principle that a substance that can cause mutations in bacteria may also have the potential to be a mutagen in mammals. The use of multiple strains with different mutation types allows for the detection of various mechanisms of mutagenicity.
Part 3: Read-Across and Future Perspectives
Given the significant data gaps for many trimethylhexylamine isomers, a read-across approach is a scientifically valid and ethically responsible strategy for preliminary hazard assessment. This involves using data from structurally similar and well-characterized substances to predict the toxicity of the data-poor isomer.
For trimethylhexylamines, the known corrosive and irritant properties of 3,5,5-trimethylhexylamine and the general characteristics of aliphatic amines provide a strong basis for assuming that other isomers will also be at least irritating to the skin and eyes. The systemic sympathomimetic effects of DMAA highlight a potential area of concern for other isomers, particularly those with a similar substitution pattern on the alkyl chain.
Future research should focus on generating key toxicological data for a wider range of trimethylhexylamine isomers to reduce the uncertainty associated with read-across. High-throughput in vitro screening methods can play a crucial role in prioritizing isomers for further in-depth testing.
The toxicity profile of trimethylhexylamines is complex and isomer-specific. While 3,5,5-trimethylhexylamine is a known skin and eye corrosive, and 1,3-dimethylamylamine has well-documented adverse sympathomimetic effects in humans, there is a significant lack of data for other isomers. This guide provides a framework for understanding the available data, the standard methods for toxicological assessment, and the principles of read-across for this class of compounds. A thorough understanding of these principles is essential for the safe handling and development of products containing trimethylhexylamines.
References
-
PubChem. (n.d.). 3,5,5-Trimethylhexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethylhexanal, CAS Registry Number 5435-64-3. Food and Chemical Toxicology, 162, 112899. Retrieved from [Link]
-
R-Discovery. (n.d.). What is the recommended daily dosage of 1,3-dimethylamylamine (DMAA)? Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision N-Alkylation of 5,5-Dimethylhexan-1-amine
[1]
Executive Summary & Molecule Analysis
5,5-Dimethylhexan-1-amine is a primary aliphatic amine characterized by a terminal tert-butyl group separated from the amine by a four-carbon spacer.[1]
-
Structure:
-
Key Challenge: The primary amine (
) is nucleophilic and unhindered.[1] In standard alkylation with alkyl halides, the reaction rate often increases after the first alkylation (secondary amines are often more nucleophilic than primary), leading to uncontrollable mixtures of secondary, tertiary, and quaternary ammonium salts. -
Solubility Profile: The gem-dimethyl tail confers significant lipophilicity.[1] Unlike short-chain amines (e.g., ethylamine), this molecule exhibits excellent solubility in non-polar organic solvents (DCM, Toluene, Hexanes) but reduced water solubility, influencing workup strategies.
Strategic Decision Matrix
Select the protocol based on your available electrophile and purity requirements:
Caption: Decision tree for selecting the optimal N-alkylation pathway based on electrophile availability.
Method A: Reductive Amination (The Gold Standard)
Objective: Selective mono-alkylation .
Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2]
Reagents: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
Mechanistic Insight
The reaction proceeds via a hemiaminal intermediate which dehydrates to an imine. STAB is a mild reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde or ketone. This kinetic selectivity is crucial for high yields.
Protocol
Scale: 1.0 mmol basis (Scalable)
-
Imine Formation:
-
To a clean, dry vial equipped with a stir bar, add 5,5-dimethylhexan-1-amine (129 mg, 1.0 mmol) and 1,2-dichloroethane (DCE) (5 mL). Note: DCM can be used, but DCE allows for higher temperatures if the imine formation is sluggish.
-
Add the Aldehyde/Ketone (1.0 - 1.1 equiv).[1]
-
Optional: If the ketone is sterically hindered, add Acetic Acid (1-2 drops) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.
-
Stir vigorously at RT under Nitrogen atmosphere.
-
Monitoring: Check via LC-MS or TLC after 2 hours. The imine intermediate should disappear.
-
-
Workup (Self-Validating Step):
Expected Outcome: >90% yield of mono-alkylated amine. No quaternary salts formed.
Method B: Acylation-Reduction (High Purity)[1]
Objective: Absolute control over mono-alkylation, ideal for introducing complex alkyl chains where the aldehyde is unstable or unavailable. Mechanism: Conversion to a stable amide followed by reduction of the carbonyl to a methylene group.
Protocol
Step 1: Amide Formation [1][2]
-
Dissolve 5,5-dimethylhexan-1-amine (1.0 mmol) and Triethylamine (
, 1.5 mmol) in dry DCM (5 mL). -
Cool to 0°C.
-
Add Acid Chloride (1.05 equiv) dropwise.
-
Warm to RT and stir for 1 hour.
-
Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat.
. Dry and concentrate. Isolate the amide intermediate.
Step 2: Reduction
-
Dissolve the amide intermediate in dry THF (5 mL).
-
Carefully add Lithium Aluminum Hydride (
) (2.0 equiv) at 0°C under Argon. Caution: Vigorous reaction.[1] -
Heat to reflux for 2–4 hours.
-
Fieser Quench (Critical for filtration):
-
Cool to 0°C.
-
Add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LAH in grams. -
Stir until a white granular precipitate forms.
-
-
Filter through Celite and concentrate.
Method C: Direct Alkylation (Controlled Nucleophilic Substitution)[1]
Objective: Alkylation using Alkyl Halides. Risk: High risk of over-alkylation (dialkylation/quaternization). Mitigation Strategy: Use of the "Cesium Effect" or Phase Transfer Catalysis (PTC) to enhance mono-selectivity.[1]
Protocol
-
Dissolve 5,5-dimethylhexan-1-amine (1.0 mmol) in Acetonitrile (MeCN) or DMF (5 mL).
-
Add Cesium Carbonate (
) (1.5 mmol). Cesium promotes mono-alkylation via a specific surface effect and solubility profile.[1] -
Add Tetrabutylammonium Iodide (TBAI) (0.1 mmol) as a catalyst.
-
Add the Alkyl Halide (0.9 equiv - Sub-stoichiometric to prevent over-alkylation).
-
Stir at RT.[2] Heat to 60°C only if necessary.
-
Stop Condition: Monitor strictly by TLC. Stop immediately upon consumption of the alkyl halide, even if starting amine remains. It is easier to separate starting amine than quaternary salts.
Analytical Characterization
To validate the synthesis of N-alkylated 5,5-dimethylhexan-1-amine derivatives, look for these diagnostic signals:
| Technique | Diagnostic Signal | Note |
| 1H NMR | The tert-butyl group (gem-dimethyl tail) is a distinct singlet, usually unshifted by N-alkylation.[1] | |
| 1H NMR | The | |
| 13C NMR | Carbon attached to Nitrogen. | |
| Mass Spec | ESI+ mode. Secondary amines often fragment to lose the alkyl chain. |
Safety & Handling
References
-
Reductive Amination Overview: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
Cesium Effect in Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.
-
Amide Reduction Protocols: Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [1]
-
Molecule Data: PubChem Compound Summary for CID 521948, 5,5-Dimethylhexan-1-amine.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5,5-Dimethylhexan-1-amine | C8H19N | CID 521948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
catalytic applications of sterically hindered secondary amines
Title: Catalytic Applications of Sterically Hindered Secondary Amines: A Guide to Asymmetric Organocatalysis and Non-Nucleophilic Base Protocols
Executive Summary
Sterically hindered secondary amines represent a cornerstone of modern asymmetric synthesis and catalytic method development. Unlike their unhindered counterparts, these amines resist N-alkylation (quaternization) and metal coordination, allowing them to function in two distinct high-value roles:
-
Chiral Organocatalysts: Facilitating asymmetric induction via covalent intermediates (Enamine/Iminium activation).
-
Non-Nucleophilic Proton Scavengers: Enabling transition-metal catalysis by neutralizing acid byproducts without poisoning active metal centers.
This guide provides mechanistic insights and validated protocols for deploying these amines in drug discovery workflows.
Part 1: Mechanistic Foundations
The utility of hindered secondary amines in catalysis is dictated by their ability to form transient, reversible covalent bonds with carbonyl substrates while utilizing their steric bulk to direct stereochemistry.
The Dual Activation Modes (Iminium vs. Enamine)
The two primary cycles for chiral secondary amines (e.g., MacMillan imidazolidinones, Jørgensen-Hayashi prolinol ethers) are defined by the electronic nature of the intermediate.
-
Iminium Activation (LUMO Lowering):
-
Mechanism: The amine condenses with an
-unsaturated aldehyde to form an iminium ion.[1] -
Effect: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the olefin susceptible to nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts).
-
Steric Role: The bulky groups on the amine shield one face of the olefin, forcing the nucleophile to attack from the exposed face.
-
-
Enamine Activation (HOMO Raising):
-
Mechanism: The amine condenses with an enolizable aldehyde/ketone to form an enamine.
-
Effect: This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon nucleophilic. -
Steric Role: The bulky groups prevent self-aggregation and direct the electrophile to the specific face of the planar enamine.
-
Visualization: The Organocatalytic Dual Cycle
Figure 1: The divergent pathways of secondary amine organocatalysis. Left: Iminium activation for electrophilic substrates. Right: Enamine activation for nucleophilic substrates.
Part 2: Application Note – Chiral Organocatalysts
The MacMillan Catalysts (Imidazolidinones)
These catalysts are designed to balance reactivity with high stereocontrol. The "gem-dimethyl" effect and the bulky benzyl/phenyl groups create a rigid chiral pocket.
-
Primary Use: Asymmetric Diels-Alder, 1,3-Dipolar Cycloadditions.
-
Why Hindered? To prevent the nitrogen lone pair from reacting non-selectively and to lock the iminium ion geometry (typically E-isomer).
The Jørgensen-Hayashi Catalysts (Prolinol Silyl Ethers)
Derivatives of proline where the carboxylic acid is reduced and protected with a bulky silyl group (e.g., TBDPS).
-
Primary Use: Asymmetric Michael Additions,
-Halogenations. -
Why Hindered? The bulky silyl ether blocks one face of the enamine, ensuring high enantioselectivity (often >99% ee).
Part 3: Experimental Protocols
Protocol A: Asymmetric Diels-Alder via Iminium Activation
Target Application: Synthesis of chiral cyclohexenes for pharmaceutical scaffolds.
Reagents:
-
Catalyst: (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl (MacMillan 1st Gen).[1]
-
Substrate: Cinnamaldehyde (1.0 equiv).
-
Diene: Cyclopentadiene (freshly cracked, 3.0 equiv).
-
Solvent: MeOH/H2O (95:5 v/v).
Step-by-Step Methodology:
-
Catalyst Preparation: In a round-bottom flask, dissolve the imidazolidinone salt (5 mol%) in MeOH/H2O. Note: Water is critical here to facilitate the reversible hydrolysis step at the end of the cycle.
-
Substrate Addition: Add cinnamaldehyde (1.0 equiv) to the catalyst solution. Stir for 5 minutes to allow pre-equilibrium formation of the iminium species.
-
Reaction Initiation: Cool the mixture to -20°C (cryostat or ice/salt bath). Add cyclopentadiene (3.0 equiv) dropwise.
-
Monitoring: Stir at -20°C for 12–24 hours. Monitor consumption of cinnamaldehyde via TLC (UV visualization).
-
Workup: Quench with cold saturated NaHCO3. Extract with diethyl ether (3x).
-
Purification: Dry organics over MgSO4, concentrate, and purify via flash chromatography on silica gel.
Self-Validation Check:
-
Did the reaction turn dark brown/black? Polymerization of diene occurred (Temp too high).
-
Low conversion? Check the quality of the diene (must be monomeric).
Protocol B: Asymmetric Michael Addition via Enamine Activation
Target Application: Synthesis of chiral
Reagents:
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst).
-
Substrate: Propanal (1.0 equiv).
-
Electrophile: Nitrostyrene (1.2 equiv).
-
Additive: Benzoic acid (10 mol%) - Optional but often accelerates imine formation.
-
Solvent: Toluene or CHCl3.
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Mixing: Add the catalyst (10 mol%) and Nitrostyrene (1.2 equiv) to the solvent (0.5 M concentration relative to substrate).
-
Activation: Add Propanal (1.0 equiv). Caution: Add slowly if scale is large to manage exotherm.
-
Incubation: Stir at Room Temperature (20–25°C). Unlike Diels-Alder, these reactions often proceed well at ambient temperature.
-
Termination: Once Nitrostyrene is consumed (TLC), quench with 1N HCl.
-
Isolation: Extract with DCM. The product is the aldehyde; reduce immediately to alcohol with NaBH4 for easier isolation/stability if needed.
Part 4: Application Note – Non-Nucleophilic Bases
In transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination or Heck reactions), standard amines can coordinate to the metal, poisoning the catalyst. Sterically hindered secondary amines serve as "Proton Sponges."
Key Reagent: 2,2,6,6-Tetramethylpiperidine (TMP) or Lithium Tetramethylpiperidide (LiTMP).
Comparison of Base Functionality:
| Feature | Standard Amine (e.g., Diethylamine) | Hindered Amine (e.g., TMP) |
| Nucleophilicity | High (Attacks electrophiles) | Extremely Low (Steric block) |
| Basicity (pKa) | ~11 | ~11 (Similar basicity) |
| Metal Coordination | Strong (Poisons Pd/Pt) | Weak/None (Allows catalysis) |
| Quaternization | Rapid | Negligible |
Protocol Recommendation: When optimizing a Pd-catalyzed cross-coupling reaction where base-sensitive functional groups are present, substitute inorganic bases (Cs2CO3) with TMP (1.1 equiv) to improve solubility in organic solvents (THF/Toluene) without interfering with the catalytic cycle.
Part 5: Troubleshooting & Optimization
Visual Workflow for Optimization:
Figure 2: Decision tree for troubleshooting organocatalytic reactions involving hindered amines.
Critical Parameters:
-
Water Content: In iminium catalysis, a small amount of water is necessary to hydrolyze the product iminium and regenerate the catalyst. However, excess water shifts the equilibrium away from iminium formation. Optimal: 1-5% water or wet solvents.
-
Acid Co-catalysts: Protic acids (TFA, p-TsOH, HCl) accelerate the condensation of the amine with the carbonyl. Without acid, the reaction may stall.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society, 122(17), 4243–4244.[1] Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link
-
Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation.[1] Aldrichimica Acta, 39(3), 79–87.[1] Link
Sources
Troubleshooting & Optimization
overcoming steric hindrance in nucleophilic substitution reactions
Topic: Overcoming Steric Hindrance in Nucleophilic Substitution (
Welcome to the Reaction Optimization Hub
You are likely here because your substitution reaction has stalled, or you are observing starting material recovery despite harsh conditions. In drug development and complex synthesis, steric hindrance is rarely a "stop" sign—it is an engineering challenge.
When a bulky substituent blocks the trajectory of a nucleophile (in
Below is your technical guide to navigating these sterically demanding landscapes.
Module 1: Diagnostic Triage
Before altering reagents, confirm that sterics are the root cause. Use this decision matrix to classify your substrate and select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate substitution protocol based on steric environment.
Module 2: The "Naked" Nucleophile Strategy (Protocol A)
Target: Secondary Halides &
In sterically hindered
The Solution: Remove the solvation shell using Phase Transfer Catalysis (PTC) or Dipolar Aprotic Solvents . This creates a "naked," highly reactive anion that can punch through steric bulk.
Comparative Rate Data: The Steric Penalty
Note how drastically
| Substrate Structure | Relative Rate ( | Steric Diagnosis |
| Methyl ( | 30.0 | None |
| Ethyl ( | 1.0 | Baseline |
| Isopropyl ( | 0.025 | Moderate Hindrance |
| Neopentyl ( | 0.00001 | Severe Hindrance |
Experimental Protocol: Crown Ether Catalysis
This method uses 18-Crown-6 to complex potassium ions, leaving the nucleophilic anion (e.g.,
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Neopentyl bromide).[1]
-
Nucleophile: 1.5 - 2.0 equiv Potassium salt (e.g., KCN).
-
Catalyst: 0.05 - 0.10 equiv 18-Crown-6 (toxic, handle with care).
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
-
Procedure:
-
Dissolve the substrate and 18-Crown-6 in dry MeCN under
. -
Add the Potassium salt. Note: It may not fully dissolve initially.
-
Heat to reflux (
). The "naked" anion is extremely basic; ensure moisture is excluded to prevent hydrolysis. -
Monitor via TLC/LCMS.
-
-
Troubleshooting:
-
Reaction too slow? Switch solvent to HMPA (carcinogenic, use caution) or DMPU to maximize cation sequestration.
-
Elimination products observed? The "naked" anion is also a strong base. Switch to a less basic nucleophile (e.g., Azide
instead of Cyanide) to favor substitution over elimination.
-
Module 3: Silver-Promoted Solvolysis (Protocol B)
Target: Tertiary Halides & Sterically Congested Secondary Halides.
Mechanism:
When the backside is completely blocked (Tertiary centers),
The Solution: Use Silver (
Mechanism Visualization
Figure 2: Silver-assisted ionization mechanism driving formation of the carbocation.
Experimental Protocol: Silver-Assisted Substitution
-
Reagents:
-
Substrate: 1.0 equiv.
-
Promoter: 1.1 - 1.5 equiv
(or for non-coordinating counterion). -
Solvent: Ethanol (protic) or Acetone/Water mix.
-
-
Procedure:
-
Dissolve substrate in solvent.
-
Add Silver salt solution dropwise.
-
Observation: Immediate cloudiness indicates
precipitation. -
Stir at room temperature (or mild heat
). -
Filter off the
precipitate through Celite before workup.
-
-
Critical Warning (The Rearrangement Trap):
-
Neopentyl Systems: If you apply this protocol to Neopentyl bromide, the primary carbocation will instantly rearrange (1,2-methyl shift) to the tertiary T-Amyl cation.
-
Result: You will get the rearranged product, not the direct substitution. If you strictly need the neopentyl skeleton, do not use Protocol B . Use Protocol A or high-pressure chemistry.
-
Frequently Asked Questions (FAQs)
Q: I am using a tertiary substrate, but I keep getting elimination (alkene) instead of substitution. Why?
A: This is the classic
-
Fix: Use a nucleophile that is non-basic .
-
Bad: Hydroxide (
), Alkoxide ( ). -
Good: Water (
), Azide ( ), Acetate ( ). -
Tip: Lower the temperature. Elimination has a higher activation energy than substitution; cooling the reaction may improve the Substitution:Elimination ratio.
-
Q: Can I perform a substitution on a bridgehead carbon (e.g., 1-bromoadamantane)?
A:
-
Exception: If the ring system is large enough (e.g., bicyclo[3.3.1]nonane), the strain is lower.
-
Protocol: For adamantane, use Lewis Acid catalysis (
or ) to force ionization, but expect slow rates.
Q: My nucleophile is insoluble in the organic solvent required for my hindered substrate. What now? A: This is the ideal use case for Phase Transfer Catalysis (Protocol A) .
-
Use a biphasic system: Toluene (organic layer containing substrate) + Water (aqueous layer containing nucleophile).
-
Add Tetrabutylammonium Bromide (TBAB) . The quaternary ammonium salt shuttles the anion into the toluene layer to react.
References
-
Streitwieser, A. Solvolytic Displacement Reactions At Saturated Carbon Atoms. Chemical Reviews, 1956, 56(4), 571-752. Link
-
Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 1971, 93(1), 195-199. Link
-
Kornblum, N., et al. The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society, 1955, 77(21), 5528–5533. Link
-
Dostrovsky, I., & Hughes, E. D. Mechanism of substitution at a saturated carbon atom. Part XXIX. The role of steric hindrance.[1][3][5][6][7][8][9][10] Journal of the Chemical Society, 1946, 166-169. Link
-
Hamlin, T. A., et al. Nucleophilic Substitution (
): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.[11] ChemPhysChem, 2018, 19(11), 1315-1330.[11] Link
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. savemyexams.com [savemyexams.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Definitive Guide: Validation of Purity via Non-Aqueous Titration
Precision in the Absence of Water
Executive Summary: The Case for Classical Stoichiometry
In an era dominated by chromatography, non-aqueous titration remains the gold standard for absolute assay purity of weak acids and bases. While HPLC excels at identifying impurities (specificity), it often struggles to match the <0.2% RSD (Relative Standard Deviation) precision inherent to high-end potentiometric titration.
This guide serves as a technical blueprint for researchers validating non-aqueous titration methods. It moves beyond "recipe following" to the mechanistic causality of the chemistry, ensuring that your validation data stands up to regulatory scrutiny (ICH Q2(R1/R2), USP <541>).
Part 1: The Mechanistic Basis (The "Leveling Effect")
To validate a method, you must understand its chemistry. Water is an amphiprotic solvent that "levels" strong acids and bases, making it impossible to differentiate weak analytes.[1]
The Solution: By switching to a protogenic solvent (like Glacial Acetic Acid), we manipulate the acid-base equilibrium.
-
Scenario: Titrating a weak base (e.g., an amine drug).[2]
-
Mechanism: In glacial acetic acid, the solvent accepts a proton from the strong acid titrant (Perchloric Acid), forming the highly reactive acetonium ion (CH₃COOH₂⁺) . This ion is a "super-proton donor," forcing the weak base to accept a proton, sharpening the endpoint.
Visualization: The Solvolysis Reaction Pathway
Figure 1: The "Leveling Effect" mechanism.[3][4][5][6][7] The solvent acts as a bridge, amplifying the acidity of the titrant to force a reaction with the weak base.
Part 2: Comparative Analysis (Titration vs. Alternatives)
Before validating, justify the method selection. Titration is an Absolute Method (stoichiometric), whereas HPLC is a Relative Method (dependent on reference standard purity).
Performance Matrix: Non-Aqueous Titration vs. HPLC vs. qNMR
| Feature | Non-Aqueous Titration | HPLC (UV/Vis) | qNMR (Quantitative NMR) |
| Primary Utility | Absolute Assay (Content) | Impurity Profiling | Structural Elucidation & Assay |
| Precision (RSD) | High (< 0.2%) | Moderate (0.5% - 2.0%) | Moderate (0.5% - 1.5%) |
| Specificity | Low (Reacts with any functional group) | High (Separates compounds) | High (Distinct chemical shifts) |
| Standard Req. | Primary Standard (e.g., KHP) | Reference Standard Required | Internal Standard Required |
| Cost/Run | Low ($) | Medium ( | High ( |
| Sample Size | High (100–500 mg) | Low (< 1 mg) | Medium (10–50 mg) |
Scientist's Note: Use Non-Aqueous Titration for the Assay of the Drug Substance (API). Use HPLC for Impurities . Do not rely on titration for stability studies where degradation products might contain the same functional group (e.g., an amine) and co-titrate.
Part 3: Validation Framework (ICH Q2 & USP <1225>)
Validation of titration requires a specific approach, particularly regarding specificity and linearity.
Specificity (The Critical Gap)
Since titration is non-specific, "Specificity" is demonstrated by:
-
Spiking Studies: Show that common excipients (for drug product) or synthesis precursors (for API) do not consume titrant.
-
Orthogonal Confirmation: Compare the Titration Assay value with an HPLC Assay value. If they match (e.g., 99.8% vs 99.5%), the titration is valid.
Linearity & Range
Unlike HPLC (which covers orders of magnitude), titration linearity is tight.
-
Range: 80% to 120% of the theoretical target concentration.
-
Criterion: Correlation coefficient (
) .
Accuracy & Precision (The "Self-Validating" Protocol)
-
Precision: 6 replicates at 100% concentration. Acceptance: RSD
(Target ). -
Accuracy: 3 replicates at 80%, 100%, and 120%. Acceptance: Mean recovery
.
Validation Workflow Diagram
Figure 2: Step-by-step validation logic. Note that Specificity is the "Gatekeeper" step.
Part 4: Experimental Protocol (Weak Base Assay)
Objective: Determine the purity of a Weak Base API (e.g., Lidocaine, Ephedrine) using Perchloric Acid.
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Primary Standard: Potassium Hydrogen Phthalate (KHP).
-
Electrode: Glass pH electrode with non-aqueous electrolyte (e.g., LiCl in Ethanol) to prevent junction clogging.
Step 1: Standardization (The Anchor)
Crucial Causality: Organic solvents have high coefficients of thermal expansion. You must standardize the titrant daily and record the temperature.
-
Weigh ~200 mg dried KHP (accurately to 0.1 mg).
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Titrate with 0.1 N Perchloric Acid potentiometrically.
-
Blank Correction: Perform a titration on 50 mL solvent without KHP. Subtract this volume.
Calculation:
Step 2: Sample Analysis
-
Weigh accurate amount of API (equivalent to ~5-8 mL titrant consumption).
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Add 5 mL Mercuric Acetate (if analyzing a Hydrochloride salt) to sequester the chloride ion (otherwise the chloride interferes). Note: Handle with extreme caution.
-
Titrate to potentiometric endpoint.
Step 3: Data Processing (Mock Data)
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | RSD |
| Weight (mg) | 200.1 | 200.4 | 199.9 | - | - |
| Endpoint (mL) | 9.850 | 9.865 | 9.840 | - | - |
| Assay (%) | 99.85 | 99.88 | 99.82 | 99.85 | 0.03% |
Part 5: Troubleshooting & Robustness
1. The "Drifting" Endpoint
-
Cause: Water contamination. Glacial acetic acid is hygroscopic.
-
Fix: Ensure solvent water content is < 0.2% (Karl Fischer). Excess water ruins the "leveling" effect, making the endpoint sluggish.
2. Temperature Fluctuations
-
Cause: Organic solvents expand significantly with heat. A
shift can cause a error (failing the method). -
Fix: Use a temperature probe during titration and apply the correction factor:
3. Electrode Noise
-
Cause: Dehydration of the glass membrane or clogged junction.
-
Fix: Store electrodes in the non-aqueous electrolyte (e.g., LiCl/Ethanol), never in water.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[3]Link
-
Metrohm AG. (2020). Nonaqueous titration of weak bases with perchloric acid.[2][5] Application Note AN-T-043. Link
-
Xylem Analytics. Titration of Bases with Perchloric Acid (Non-Aqueous).Link
-
Brakstad, F. (2016). Non-aqueous Titrations in Pharmaceutical Analysis.[8][9][10][11][12][13] Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. lcms.cz [lcms.cz]
- 3. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Aqueous Titration: Types, Advantages & Applications | AESL [aakash.ac.in]
- 10. Non Aqueous Titration: Principles, Methods & Uses [vedantu.com]
- 11. non aqueous titration, pharmaceutical and cosmetic analysis,Pca seminar | PPTX [slideshare.net]
- 12. quora.com [quora.com]
- 13. Chrominfo: Advantages and disadvantages of non-aqueous titration [chrominfo.blogspot.com]
A Researcher's Guide to the Crystallographic Characterization of Trimethylhexanamine Hydrochloride Salts: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent. This guide provides an in-depth technical overview of the crystallographic characterization of trimethylhexanamine hydrochloride, a bulky primary amine salt of interest in medicinal chemistry and materials science.
The Critical Role of Crystallographic Characterization
The precise arrangement of atoms in a crystalline solid, known as its crystal structure, provides invaluable information. For a hydrochloride salt like trimethylhexanamine hydrochloride, crystallographic analysis can reveal:
-
Molecular Conformation: The exact shape and geometry of the trimethylhexanammonium cation.
-
Ionic Interactions: The coordination environment of the chloride anion and its distances to the ammonium group.
-
Hydrogen Bonding Networks: The intricate web of hydrogen bonds between the ammonium protons and the chloride anions, which are the primary drivers of the crystal packing.[1][2]
-
Van der Waals Interactions: How the bulky trimethylhexyl groups pack together, influencing the density and stability of the crystal.[3]
-
Polymorphism: The existence of different crystal forms of the same compound, which can have profound implications for its solubility, stability, and bioavailability.
This information is crucial for understanding structure-property relationships, ensuring batch-to-batch consistency in manufacturing, and for intellectual property purposes.
Comparative Analysis: Insights from Structural Analogs
To infer the likely crystallographic features of trimethylhexanamine hydrochloride, we can examine the known crystal structures of other bulky primary amine hydrochlorides.
| Feature | tert-Butylamine Hydrochloride | Neopentylamine Hydrochloride | Expected for Trimethylhexanamine Hydrochloride |
| Steric Hindrance | High, due to the tertiary carbon adjacent to the amine. | High, with a quaternary carbon one bond removed from the amine. | Very high, due to the trimethyl branching on the hexyl chain, leading to significant steric demands. |
| Hydrogen Bonding | Forms a network of N-H···Cl hydrogen bonds.[1][2] | Expected to form similar N-H···Cl hydrogen bonds. | Expected to be a dominant feature, with the ammonium group participating in multiple hydrogen bonds with surrounding chloride ions. The geometry might be distorted by steric bulk. |
| Crystal Packing Efficiency | The bulky nature can lead to less efficient packing. | The neopentyl group's shape may allow for specific packing motifs. | The long and branched alkyl chain will likely lead to complex packing arrangements, possibly with interdigitation of the alkyl chains to maximize van der Waals forces.[3] |
| Potential for Polymorphism | Possible, as with many organic salts. | Likely, depending on crystallization conditions. | High, due to the conformational flexibility of the hexyl chain and the potential for different hydrogen bonding networks. |
This comparative table highlights how the increasing steric bulk and chain length from tert-butylamine to trimethylhexanamine are expected to influence the resulting crystal structure. The trimethylhexanamine salt will likely exhibit a more complex packing arrangement to accommodate the bulky, non-polar tail, while still satisfying the strong hydrogen bonding requirements of the ammonium hydrochloride head group.
Experimental Workflow for Crystallographic Characterization
The following diagram outlines a typical workflow for the crystallographic characterization of a novel amine salt like trimethylhexanamine hydrochloride.
Caption: A typical workflow for the synthesis, crystallization, and crystallographic analysis of an amine hydrochloride salt.
Detailed Experimental Protocols
Synthesis and Purification of Trimethylhexanamine Hydrochloride
Rationale: The synthesis of the hydrochloride salt is typically achieved by reacting the free amine with hydrochloric acid. Purification is critical to remove any impurities that might hinder crystallization. Recrystallization is a powerful technique for this purpose.
Protocol:
-
Dissolve 1.0 g of 3,5,5-trimethylhexan-1-amine in a suitable organic solvent (e.g., 20 mL of diethyl ether or isopropanol).
-
Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as a gas) while stirring.
-
A precipitate of trimethylhexanamine hydrochloride should form.
-
Collect the crude salt by filtration and wash with a small amount of cold solvent.
-
For purification, recrystallize the salt from a suitable solvent system. This may involve dissolving the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water) and allowing it to cool slowly to form high-quality crystals.[4][5]
Single-Crystal Growth
Rationale: Growing single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be screened to find the optimal conditions.
Protocol (Vapor Diffusion):
-
Prepare a saturated solution of purified trimethylhexanamine hydrochloride in a suitable solvent (e.g., ethanol).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or hexane).
-
Over time, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting the slow growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the definitive method for determining the crystal structure of a compound. It provides a complete three-dimensional map of the electron density in the crystal, from which the atomic positions can be determined.
Protocol:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is then solved and refined using specialized software.
Powder X-ray Diffraction (PXRD)
Rationale: PXRD is a powerful technique for the analysis of polycrystalline materials. It is used to identify the crystalline phases present in a sample, to determine the degree of crystallinity, and to obtain information about the unit cell parameters.[6][7] It is particularly useful for routine analysis and for studying polymorphism.
Protocol:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram is a fingerprint of the crystalline material and can be compared to reference patterns or data simulated from a known single-crystal structure.
Interpreting the Crystallographic Data
Once the crystal structure is solved, a wealth of information can be extracted. The key parameters to analyze for trimethylhexanamine hydrochloride would include:
-
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
-
Space Group: The symmetry of the crystal lattice.
-
N-H···Cl Hydrogen Bond Distances and Angles: These provide a quantitative measure of the strength and geometry of these crucial interactions.
-
Torsion Angles of the Alkyl Chain: These describe the conformation of the trimethylhexyl group in the solid state.
-
Closest Intermolecular Contacts: Analysis of short contacts can reveal other important interactions, such as C-H···Cl hydrogen bonds or van der Waals interactions between the alkyl chains.
Conclusion
The crystallographic characterization of trimethylhexanamine hydrochloride is a critical step in understanding its solid-state properties. While direct structural data is not yet available, a systematic approach involving synthesis, purification, crystal growth, and X-ray diffraction analysis will undoubtedly yield high-quality structural information. By drawing comparisons with structurally related bulky amine hydrochlorides, we can anticipate the key features of its crystal structure, particularly the interplay between the strong directional hydrogen bonds of the ammonium group and the steric demands of the branched alkyl chain. This guide provides the necessary framework and experimental protocols for researchers to successfully undertake this characterization and contribute valuable new knowledge to the fields of chemistry and pharmaceutical sciences.
References
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 62(11), 2483-2488. [Link]
-
PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. [Link]
-
Parsons, S., & Overgaard, J. (2014). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 16(42), 9897-9907. [Link]
-
NIST. Tert-butyl amine hydrochloride. [Link]
-
ResearchGate. (PDF) Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. [Link]
-
University of Massachusetts Amherst. EXPERIMENT 4 POWDER X-RAY DIFFRACTION: STRUCTURAL DETERMINATION OF ALKALI HALIDE SALTS. [Link]
-
Wikipedia. Neopentylamine. [Link]
-
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Brookhaven National Laboratory. X-ray Powder Diffraction. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. physics.rutgers.edu [physics.rutgers.edu]
- 7. bnl.gov [bnl.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
